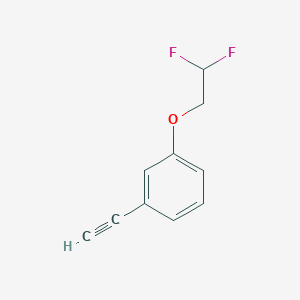

3-(2,2-Difluoroethoxy)phenylacetylene

Overview

Description

Synthesis Analysis

There are many methods used to transform phenylacetylenes. Most efforts have been focused on dehydrogenative coupling, although nucleophilic addition is often observed as a side reaction . Dehydrogenative silylation of phenylacetylenes has been achieved in satisfactory yield by metal-free B (C 6 F 5) 3 /DABCO .Molecular Structure Analysis

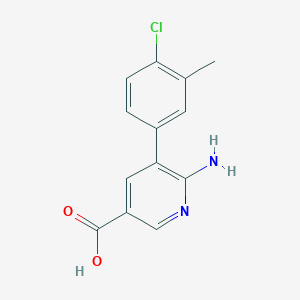

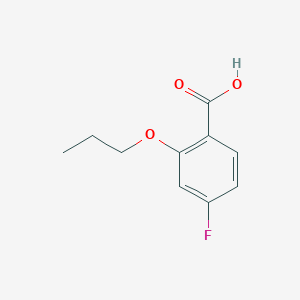

The molecular formula of 3-(2,2-Difluoroethoxy)phenylacetylene is C10H8F2O . The molecular weight is 182.17 g/mol.Chemical Reactions Analysis

The reaction mechanism study on reactions of phenylacetylenes with HSnEt3 promoted by B (C6F5)3 with and without DABCO was carried out . The density functional theory calculations show that the B (C 6 F 5) 3 -promoted hydrostannation reaction is kinetically facile without DABCO, but the major reaction that occurs in the presence of DABCO is dehydrogenative stannylation .Scientific Research Applications

Liquid Crystal Properties : A study by Sekine et al. (2001) explored phenylacetylene liquid crystals, noting their high birefringence and low viscosity, important for applications in liquid crystal displays and optical technologies. They observed that substituting with trifluoromrthoxy groups significantly improved the nematic range and viscosity while maintaining high birefringence (Sekine et al., 2001).

Fluorine-Containing Phenylacetylenes : Kodaira and Okuhara (1988) discussed the preparation of various fluorine-containing phenylacetylenes. They provided insights into methods for synthesizing these compounds, which are valuable for understanding the chemical behavior of difluoroethoxy-substituted phenylacetylenes (Kodaira & Okuhara, 1988).

Formation of Cyclobutane Derivatives : Research by Roberts, Kline, and Simmons (1953) on the adduct of phenylacetylene and 1,1-difluoro-2,2-dichloroethylene revealed the formation of various cyclobutane derivatives. Such findings are crucial for understanding the reactivity of phenylacetylene in the presence of halogenated compounds, impacting synthetic chemistry and materials science (Roberts, Kline, & Simmons, 1953).

Fluorescent Sensor for Cyanide Detection : Thanayupong et al. (2017) synthesized a phenylacetylene derivative for use as a fluorescent sensor for cyanide detection. This compound's ability to change color and fluorescence intensity in the presence of cyanide ions could have significant implications for environmental monitoring and safety applications (Thanayupong et al., 2017).

Metal Complexes and Polymerization : Yee et al. (2011) investigated the synthesis of silyl-substituted phenylacetylide ligands and their applications in forming metal complexes. Such complexes are useful in catalysis and polymerization reactions, contributing to the development of new materials and chemical processes (Yee et al., 2011).

Gold(III)-Catalyzed Hydration : Leslie and Tzeel (2016) described an experiment using gold(III) as a catalyst for the hydration of phenylacetylene. This study is relevant for educational purposes and for understanding the green chemistry aspects of alkyne reactions (Leslie & Tzeel, 2016).

Safety and Hazards

properties

IUPAC Name |

1-(2,2-difluoroethoxy)-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCDOAAGFXJPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)

![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)